REACTION_CXSMILES
|
[F:1][C:2]1[C:3](/[C:9](=[N:11]\O)/[CH3:10])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>CN(C=O)C.CCOCC.[Fe].C[Si](Cl)(C)C>[F:1][C:2]1[C:3]([C:9]([NH:11][C:13](=[O:15])[CH3:14])=[CH2:10])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1
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Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=C(C1)F)\C(\C)=N/O
|
Name
|
|
Quantity
|
54.8 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
catalyst
|
Smiles
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[Fe]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.01 mL
|
Type
|
catalyst
|
Smiles
|
C[Si](C)(C)Cl
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
filtered through a short pad of celite
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 200 ml of EtOAc and 50 ml of saturated sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
the resulted residue was purified by column chromatography (hexane-EtOAc=2:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=C(C1)F)C(=C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 18.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |